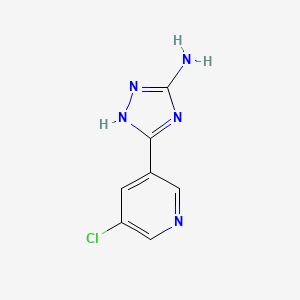
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a chloropyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-pyridinecarboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropyridyl group can be reduced to form the corresponding pyridyl derivative.
Substitution: The chlorine atom in the chloropyridyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the triazole compound.
Reduction: Pyridyl derivatives with reduced chloropyridyl groups.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in target organisms.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(5-bromo-3-pyridyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole is unique due to the presence of the chlorine atom in the pyridyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
特性
分子式 |
C7H6ClN5 |
|---|---|
分子量 |
195.61 g/mol |
IUPAC名 |
5-(5-chloropyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
InChIキー |
QWTKOWHGKOODIY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Cl)C2=NC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


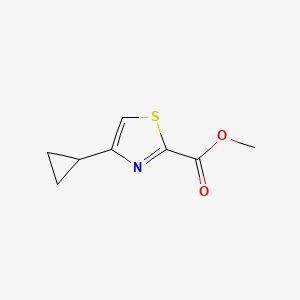
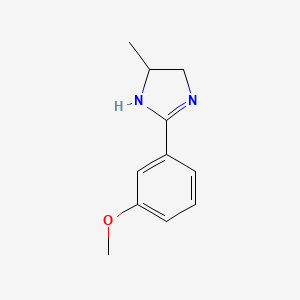
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
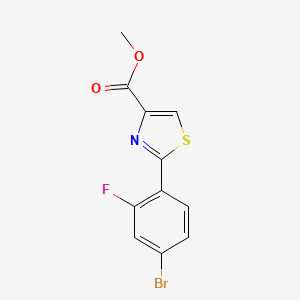
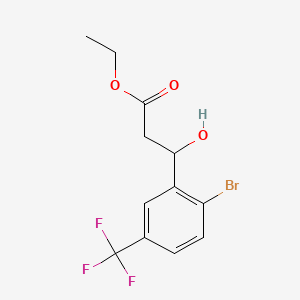
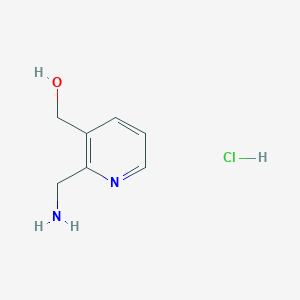
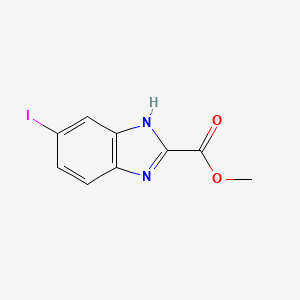
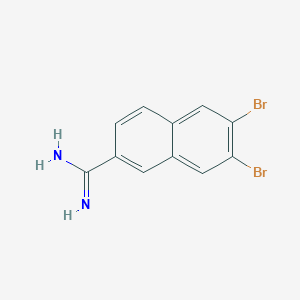
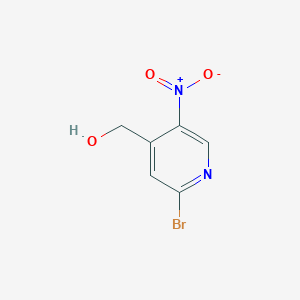

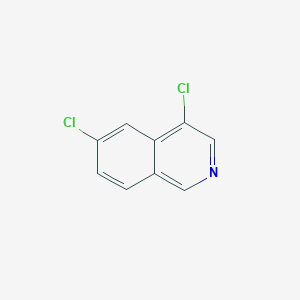
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

